molecular formula C21H27N3O B12771894 Propanamide, N-phenyl-N-(1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)- CAS No. 1443-41-0

Propanamide, N-phenyl-N-(1-(2-(4-pyridinyl)ethyl)-4-piperidinyl)-

Cat. No.: B12771894
CAS No.: 1443-41-0
M. Wt: 337.5 g/mol
InChI Key: IQLIHSOTFMGXSW-UHFFFAOYSA-N
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Description

Pyridin-4-ylethyl-norfentanyl is a synthetic compound that belongs to the class of fentanyl analogs. Fentanyl analogs are known for their potent analgesic properties and are often used in medical settings for pain management. Pyridin-4-ylethyl-norfentanyl is characterized by the presence of a pyridine ring attached to the ethyl group of norfentanyl, which is a metabolite of fentanyl.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridin-4-ylethyl-norfentanyl typically involves the following steps:

Industrial Production Methods: Industrial production of pyridin-4-ylethyl-norfentanyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.

    Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of alkylated pyridine derivatives.

Mechanism of Action

Pyridin-4-ylethyl-norfentanyl exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which are responsible for mediating analgesic effects. Upon binding, the compound activates the receptor, leading to the inhibition of adenylate cyclase, reduced cAMP levels, and subsequent inhibition of neurotransmitter release . This results in analgesia and sedation.

Comparison with Similar Compounds

Uniqueness: Pyridin-4-ylethyl-norfentanyl is unique due to the presence of the pyridine ring, which can influence its binding affinity and selectivity for opioid receptors. This structural modification can lead to differences in pharmacokinetics and pharmacodynamics compared to other fentanyl analogs .

Properties

CAS No.

1443-41-0

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

IUPAC Name

N-phenyl-N-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]propanamide

InChI

InChI=1S/C21H27N3O/c1-2-21(25)24(19-6-4-3-5-7-19)20-11-16-23(17-12-20)15-10-18-8-13-22-14-9-18/h3-9,13-14,20H,2,10-12,15-17H2,1H3

InChI Key

IQLIHSOTFMGXSW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1CCN(CC1)CCC2=CC=NC=C2)C3=CC=CC=C3

Origin of Product

United States

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